

"physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)benzonitrile
Cat. No.:	B161379

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set of physicochemical properties that are crucial for its application in drug discovery and the development of advanced materials. The methoxy group acts as a hydrogen bond acceptor and can influence metabolic stability. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle and can participate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The information presented herein is a synthesis of available data on structurally related compounds and established analytical methodologies, providing a robust framework for understanding and utilizing this compound.

Molecular Identity

A clear identification of the molecule is the first step in any scientific investigation.

Identifier	Value	Source
Chemical Name	2-Methoxy-4-(trifluoromethyl)benzonitrile	[1] [2]
Synonyms	4-Cyano-3-methoxybenzotrifluoride, 4-Cyano-3-(trifluoromethyl)anisole	[1]
CAS Number	132927-08-3	[1] [2]
Molecular Formula	C ₉ H ₆ F ₃ NO	[1]
Molecular Weight	201.15 g/mol	[1]
MDL Number	MFCD02101784	[1]

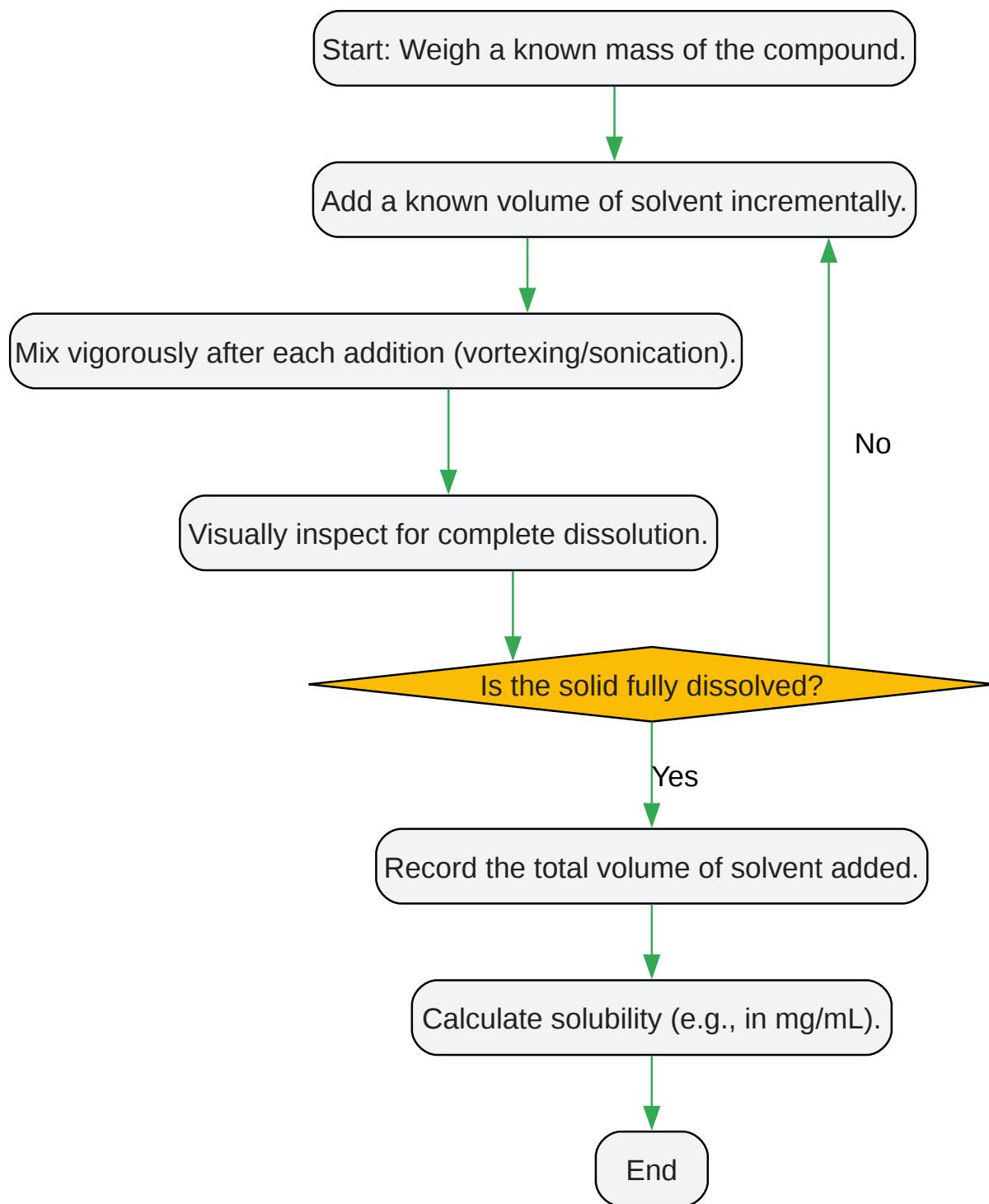
Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and physical state under various conditions.

Melting Point

While an experimentally determined melting point for **2-Methoxy-4-(trifluoromethyl)benzonitrile** is not readily available in the cited literature, we can estimate its value based on structurally similar compounds.

Compound	Melting Point (°C)
4-Methoxy-2-(trifluoromethyl)benzonitrile	63 - 66
4-Amino-2-(trifluoromethyl)benzonitrile	141 - 145 ^[3]
2-Methoxy-4-nitrobenzonitrile	177 - 180 ^[4]
2-nitro-4-trifluoromethyl benzonitrile	42 - 44
4-isothiocyanato-2-(trifluoromethyl)benzonitrile	39.0 - 43.0 ^[4]


Based on these related structures, the melting point of **2-Methoxy-4-(trifluoromethyl)benzonitrile** is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic compound.^{[5][6]}

Diagram of Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

- Preparation:
 - Weigh a precise amount of **2-Methoxy-4-(trifluoromethyl)benzonitrile** into a clean, dry vial.
 - Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol, DMSO, DMF).
- Procedure:
 - Add a small, measured volume of the chosen solvent to the vial.
 - Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the solution against a dark background to see if all the solid has dissolved.
 - If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing process.
 - Continue this incremental addition of the solvent until the compound is completely dissolved.
 - Record the total volume of solvent required to dissolve the initial mass of the compound.
- Calculation:
 - Calculate the solubility using the following formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar

solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for **2-Methoxy-4-(trifluoromethyl)benzonitrile** were found, we can make some predictions based on its structure. The trifluoromethyl group is highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller, but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP. Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]**2-Methoxy-4-(trifluoromethyl)benzonitrile** does not have strongly acidic or basic functional groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity or basicity of the benzene ring. Therefore, **2-Methoxy-4-(trifluoromethyl)benzonitrile** is considered a neutral compound under typical physiological conditions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-4-(trifluoromethyl)benzonitrile** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Comments
C≡N (Nitrile)	2240 - 2220	For aromatic nitriles, this peak is sharp and of medium intensity. [8]
C-F (Trifluoromethyl)	1350 - 1100	Strong, broad absorptions.
C-O (Methoxy)	1275 - 1200 (asymmetric) 1075 - 1020 (symmetric)	Strong absorptions.
C=C (Aromatic)	1600 - 1450	Multiple sharp bands of variable intensity.
=C-H (Aromatic)	3100 - 3000	Weak to medium intensity.
C-H (Methoxy)	2950 - 2850	Medium intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **2-Methoxy-4-(trifluoromethyl)benzonitrile** in CDCl₃ would show the following signals:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
OCH ₃	~3.9	Singlet	3H
Aromatic H	7.0 - 7.8	Multiplet	3H

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

¹³C NMR Spectroscopy

The predicted ^{13}C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
$\text{C}\equiv\text{N}$	115 - 120 [9]
CF_3	120 - 130 (quartet)
Aromatic C	110 - 160
OCH_3	~56

UV-Vis Spectroscopy

Aromatic compounds like **2-Methoxy-4-(trifluoromethyl)benzonitrile** exhibit characteristic UV-Vis absorption bands arising from $\pi \rightarrow \pi^*$ transitions. The benzene ring itself has absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a bathochromic (red) shift of these bands.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be achieved through the analysis of structurally related compounds and the application of established experimental methodologies. The protocols and predictive data presented herein offer a solid foundation for researchers and developers working with this promising compound.

References

- ChemWhat. **2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE** CAS#: 132927-08-3.
- NIST. Benzonitrile, 4-methoxy-. In: NIST Chemistry WebBook [Internet].
- ChemicalRegister. **2-Methoxy-4-(trifluoromethyl)benzonitrile** (CAS No. 132927-08-3) Suppliers.
- European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. 2023.
- Experiment (1) determination of melting points. 2021.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. 2019.
- ResearchGate. FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. 2015.
- ICCVAM. Test Method Protocol for Solubility Determination. 2003.
- National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. 2021. Available from:
<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8602283/>
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022.
- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. 2023.
- Supporting Information.
- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. 2016.
- Melting point determination.
- Pharmaffiliates. 2-(Methylthio)-4-(trifluoromethyl)benzonitrile.
- PubChem. 2-Methoxy-4-nitrobenzonitrile.
- Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. 2024.
- Procedure for solubility testing of NM suspension. 2016.
- ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. 2010.
- Experiment 1: Melting-point Determinations.
- Química Organica.org. Vis-UV spectra of aromatic compounds.
- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. 2016.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. 2019.
- ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT-IR absorption...
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. 2016.
- Clarion University. Determination of Melting Point.
- BMRB. bmse000284 Benzonitrile at BMRB.
- PubChem. 2-(Trifluoromethyl)benzonitrile.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Arkivoc. Some interesting ^1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- ResearchGate. 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. 2019.
- PubChem. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.
- Beilstein Journals. Supplementary Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 5. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile - Synblock [synblock.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chem-casts.com [chem-casts.com]
- To cite this document: BenchChem. ["physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161379#physicochemical-properties-of-2-methoxy-4-trifluoromethyl-benzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com